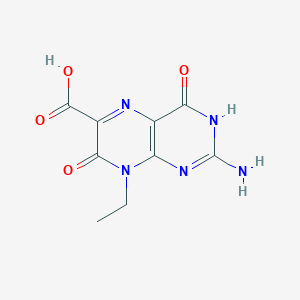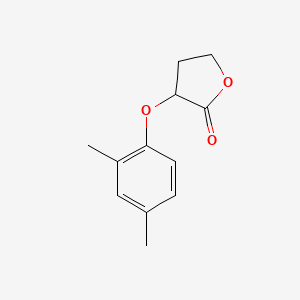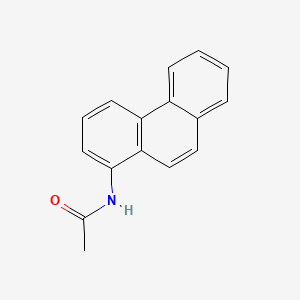
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dibutyl groups attached to a benzenecarboximidamide core, which is further substituted with three methyl groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide typically involves the reaction of 2,4,6-trimethylbenzenecarboximidamide with dibutylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Applications De Recherche Scientifique
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, enabling the preparation of various complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboximidamide can be compared with other similar compounds, such as:
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxamide: Similar structure but with an amide group instead of an imidamide group.
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxylate: Similar structure but with an ester group instead of an imidamide group.
N,N-Dibutyl-2,4,6-trimethyl-benzenecarboxylhydrazide: Similar structure but with a hydrazide group instead of an imidamide group.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and reactivity, which can influence its applications and properties.
Propriétés
Numéro CAS |
5336-86-7 |
|---|---|
Formule moléculaire |
C18H30N2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N,N-dibutyl-2,4,6-trimethylbenzenecarboximidamide |
InChI |
InChI=1S/C18H30N2/c1-6-8-10-20(11-9-7-2)18(19)17-15(4)12-14(3)13-16(17)5/h12-13,19H,6-11H2,1-5H3 |
Clé InChI |
YWANEAFJMTZDDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=N)C1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


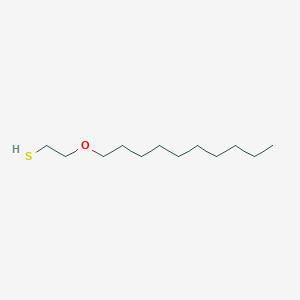
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)

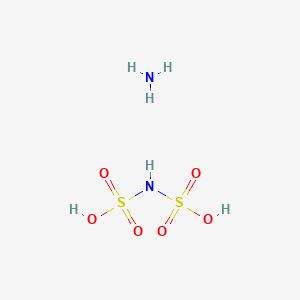
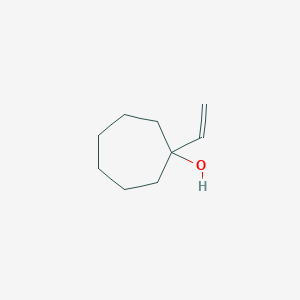

![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)


![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)

